molecular formula C12H12N2O2 B7497919 2-Methyl-4-(p-acetylaminophenyl)oxazole

2-Methyl-4-(p-acetylaminophenyl)oxazole

Cat. No.: B7497919
M. Wt: 216.24 g/mol
InChI Key: BWJWTIJQYDOWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(p-acetylaminophenyl)oxazole is a substituted oxazole derivative featuring a methyl group at the 2-position and a para-acetylaminophenyl group at the 4-position of the oxazole ring. This compound is of significant interest in medicinal chemistry due to the oxazole moiety's ability to mimic bioactive conformations, such as the cis-double bond in combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor . The acetylaminophenyl substituent introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with biological targets, such as enzymes or receptors involved in cancer or inflammation pathways.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJWTIJQYDOWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(p-acetylaminophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methylphenol with acetic anhydride to form the acetylaminophenyl intermediate, which then undergoes cyclization with a suitable reagent to form the oxazole ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(p-acetylaminophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-Methyl-4-(p-acetylaminophenyl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(p-acetylaminophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents (Position) Key Electronic Features Reactivity Descriptors (HOMO-LUMO Gap, μ, η)
2-Methyl-4-(p-acetylaminophenyl)oxazole 2-CH₃, 4-(p-NHAc-C₆H₄) Electron-withdrawing acetyl group, planar structure Not explicitly calculated, but likely lower HOMO-LUMO gap than unsubstituted oxazole due to conjugation
2-Methyl-4-(3',4',5'-trimethoxyphenyl)oxazole 2-CH₃, 4-(3',4',5'-OMe-C₆H₂) Electron-rich methoxy groups enhance π-π stacking Higher chemical potential (μ) due to electron-donating groups
4-(4-Nitrophenyl)oxazole 4-(NO₂-C₆H₄) Strong electron-withdrawing nitro group Larger HOMO-LUMO gap, higher chemical hardness (η)
5-(4-Methylsulfonylphenyl)-2-methyloxazole 2-CH₃, 5-(SO₂Me-C₆H₄) Polar sulfonyl group improves solubility Moderate electrophilicity index (ω) due to sulfonyl group

Key Insights :

  • Planarity: The acetylaminophenyl group in the target compound likely maintains planarity, similar to the thiophene-substituted oxazole in , which facilitates π-π stacking and crystallinity .

Key Insights :

  • Anticancer Potency : The trimethoxyphenyl-substituted oxazole (4i) outperforms thiazole analogues in antiproliferative activity, highlighting the oxazole ring's superior bioisosteric mimicry of CA-4's cis-double bond .
  • Selectivity: The acetylaminophenyl group may improve selectivity for tumor cells over healthy cells compared to nitro-substituted derivatives, which exhibit broad cytotoxicity .

Key Insights :

  • Efficiency : Suzuki coupling (used for trimethoxyphenyl oxazoles) offers regioselectivity but requires transition-metal catalysts .
  • Sustainability : Green methods like microwave-assisted synthesis reduce energy consumption and improve yields for sulfonyl-substituted oxazoles .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (LogP) Flammability
This compound ~150–160 (predicted) 2.1 (moderate) Low (solid state)
Oxazole (unsubstituted) −84 0.5 (high) Highly flammable liquid
4-(4-Nitrophenyl)oxazole ~200–210 1.8 (moderate) Low (crystalline solid)

Key Insights :

  • Stability: The acetylaminophenyl group likely increases melting point and reduces flammability compared to unsubstituted oxazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.